molecular formula C18H25NO B1670319 Deudextromethorphan CAS No. 1079043-55-2

Deudextromethorphan

Número de catálogo: B1670319
Número CAS: 1079043-55-2
Peso molecular: 277.4 g/mol
Clave InChI: MKXZASYAUGDDCJ-QNNIAVNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deudextromethorphan es una forma deuterada de dextrometorfano, un supresor de la tos bien conocido. La deuteración implica reemplazar átomos de hidrógeno con deuterio, un isótopo más pesado del hidrógeno. Esta modificación puede mejorar las propiedades farmacocinéticas del compuesto, como aumentar su vida media y reducir su tasa metabólica . This compound está en investigación por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de los trastornos del estado de ánimo .

Actividad Biológica

Deudextromethorphan (AVP-786) is a deuterated analog of dextromethorphan, primarily known for its use as a cough suppressant. Recent studies have highlighted its potential in treating various neuropsychiatric conditions, particularly agitation associated with Alzheimer’s Disease (AD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which is crucial in modulating glutamatergic activity in the brain. This mechanism is significant in treating conditions like agitation and mood disorders. The compound's deuteration enhances its pharmacokinetic properties, potentially leading to improved therapeutic effects and reduced side effects compared to its non-deuterated counterpart.

Efficacy in Alzheimer's Disease

A notable phase II clinical trial investigated the efficacy of this compound/quinidine in patients with moderate to severe Alzheimer's Disease. The study involved 152 subjects receiving a dose of 30/10 mg twice daily for 10 weeks. The results indicated a statistically significant reduction in agitation, measured by the Neuropsychiatric Inventory-Aggression Scale (p < 0.001) compared to placebo .

Table 1: Summary of Clinical Trial Findings

Study DesignPopulationTreatmentPrimary Outcome MeasureResult
Phase II, double-blind152 patients with ADDextromethorphan/quinidineNeuropsychiatric Inventory-Aggression ScaleSignificant decrease (p < 0.001)
Phase III, multicenter412 patients with ADAVP-786 (d6-DM/Q)Cohen-Mansfield Agitation InventoryImprovement observed

In a subsequent phase III study, AVP-786 was evaluated for its safety and efficacy in a larger cohort of AD patients with agitation. The findings demonstrated significant improvements on primary and secondary endpoints, reinforcing the drug's potential in clinical practice .

Safety Profile

While this compound shows promise, safety concerns remain. Adverse events reported in trials included falls, urinary tract infections, diarrhea, and dizziness. Serious adverse events occurred at rates higher than placebo but were generally manageable .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventAVP-786 Group (%)Placebo Group (%)
Falls8.63.9
Diarrhea5.93.1
Urinary Tract Infections5.33.9
Dizziness4.62.4

Research Implications

The biological activity of this compound extends beyond Alzheimer's treatment. Its NMDA antagonism suggests potential applications in other neuropsychiatric disorders characterized by dysregulated glutamate signaling, such as schizophrenia and depression .

Future Directions

Continued research into this compound may yield insights into its broader therapeutic applications. Ongoing clinical trials aim to clarify its efficacy across various psychiatric conditions and establish long-term safety profiles.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Deudextromethorphan as an NMDA receptor antagonist, and how does this relate to its potential in modulating neuropsychiatric symptoms?

this compound acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, inhibiting glutamate-induced excitotoxicity, which is implicated in neurodegenerative and psychiatric disorders. Its deuterated structure (d6-DM) reduces first-pass metabolism via cytochrome P450 CYP2D6, enhancing bioavailability and prolonging therapeutic effects . Preclinical studies highlight its additional activity as a serotonin transporter (SERT) inhibitor and sigma-1 receptor agonist, suggesting multimodal mechanisms for agitation management in Alzheimer’s disease (AD) .

Q. What experimental models are used to validate this compound’s efficacy in preclinical studies for agitation-related behaviors?

Rodent models of AD-associated agitation employ behavioral assays such as the elevated plus maze (anxiety-like behavior) and resident-intruder tests (aggression). Pharmacodynamic endpoints include NMDA receptor occupancy (measured via radioligand binding) and cerebrospinal fluid biomarkers (e.g., glutamate levels). Dose-response studies in these models establish optimal therapeutic windows while controlling for off-target effects (e.g., sigma-1 receptor modulation) .

Advanced Research Questions

Q. What methodological considerations are critical when designing Phase 3 clinical trials for this compound using Sequential Parallel Comparison Design (SPCD)?

SPCD addresses placebo response bias by dividing trials into two stages: non-responders from Stage 1 are re-randomized in Stage 2. For this compound’s Phase 3 trials, this design required stratification by baseline agitation severity (e.g., Cohen-Mansfield Agitation Inventory scores) and rigorous blinding to minimize observer bias. Statistical power calculations must account for attrition rates (~20% in AD populations) and heterogeneity in CYP2D6 metabolic phenotypes, which influence drug exposure .

Q. How does deuteration of dextromethorphan alter its pharmacokinetic profile, and what implications does this have for clinical dosing regimens?

Deuterium substitution at key carbon positions (e.g., d6-DM) reduces CYP2D6-mediated oxidation, increasing the half-life from ~3 hours (dextromethorphan) to ~18 hours. Pharmacokinetic (PK) studies using UPLC-MS/MS quantify plasma concentrations of d6-DM and its metabolite, dextrorphan-d3, to establish steady-state levels. Population PK modeling incorporates covariates like age, hepatic function, and concomitant quinidine (CYP2D6 inhibitor) use to optimize dosing schedules (e.g., BID vs. QD) .

Q. What strategies resolve contradictions in efficacy data between this compound’s two Phase 3 dosing arms (e.g., one significant, one non-significant)?

Contradictory outcomes may arise from nonlinear PK (e.g., saturation of NMDA receptors at higher doses) or subpopulation variability (e.g., CYP2D6 ultra-rapid metabolizers). Post hoc analyses should:

  • Compare responder subgroups using mixed-effects models.
  • Assess exposure-response relationships via AUC/MIC ratios.
  • Conduct sensitivity analyses excluding outliers or protocol deviations .

Q. Methodological Frameworks

Q. How can UPLC-MS/MS be optimized to quantify this compound and its metabolites in plasma for pharmacokinetic studies?

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Positive-ion ESI mode, MRM transitions m/z 272.2→215.1 (d6-DM) and 258.1→157.1 (dextrorphan-d3).
  • Validation : Follow FDA/EMA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Propiedades

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-QNNIAVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079043-55-2
Record name Deudextromethorphan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEUDEXTROMETHORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudextromethorphan
Reactant of Route 2
Reactant of Route 2
Deudextromethorphan
Reactant of Route 3
Reactant of Route 3
Deudextromethorphan
Reactant of Route 4
Deudextromethorphan
Reactant of Route 5
Deudextromethorphan
Reactant of Route 6
Reactant of Route 6
Deudextromethorphan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.